molecular formula C16H18N2O2S B10978505 4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide

4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide

Cat. No. B10978505
M. Wt: 302.4 g/mol
InChI Key: JGINZJVLJALUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction of 3-methylbenzoyl chloride with 4-ethyl-5-methyl-2-aminothiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It serves as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a precursor for other biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

    Tipepidine: An antitussive agent containing a thiophene nucleus.

Uniqueness

4-Ethyl-5-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of both ethyl and methyl groups on the thiophene ring

properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

4-ethyl-5-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-4-12-10(3)21-16(13(12)14(17)19)18-15(20)11-7-5-6-9(2)8-11/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)

InChI Key

JGINZJVLJALUQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.